molecular formula C17H13NO3 B2723325 (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 113697-03-3

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2723325
CAS No.: 113697-03-3
M. Wt: 279.295
InChI Key: VXDLQXNXXYIRJC-RVDMUPIBSA-N
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Description

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes a methoxybenzylidene group and a phenyl group attached to an oxazolone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 3-methoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group or other substituents on the benzylidene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • (4E)-4-(4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • (4E)-4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Uniqueness

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of the methoxy group at the 3-position of the benzylidene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

(4E)-4-[(3-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-14-9-5-6-12(10-14)11-15-17(19)21-16(18-15)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDLQXNXXYIRJC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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